![molecular formula C21H30N2O3 B5671932 (1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5671932.png)
(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one Its structure features a diazabicyclo nonane core, which is a bicyclic system containing nitrogen atoms, and is substituted with a cyclobutylmethyl group and a dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is to construct the diazabicyclo nonane core through a series of cyclization reactions. The cyclobutylmethyl and dimethoxyphenylmethyl groups are then introduced via alkylation reactions using appropriate alkyl halides under basic conditions. The final step often involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps to improve yield and reduce reaction times. Additionally, the development of efficient purification methods, such as high-performance liquid chromatography (HPLC), would be crucial for producing the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.
Medicine: Exploring its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: Utilizing its unique chemical properties in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies using techniques like thermal proteome profiling and affinity ultrafiltration mass spectrometry can help elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: is unique due to its diazabicyclo nonane core and specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-25-19-8-16(9-20(10-19)26-2)11-22-13-17-6-7-18(14-22)23(21(17)24)12-15-4-3-5-15/h8-10,15,17-18H,3-7,11-14H2,1-2H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZGILFJICKTIB-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC3CCC(C2)N(C3=O)CC4CCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dichloro-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B5671855.png)
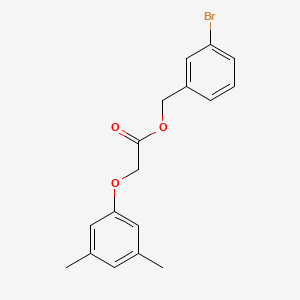
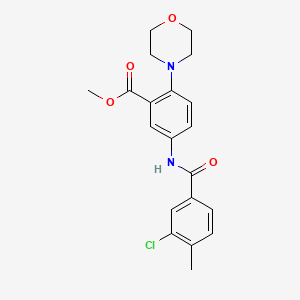
![1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine](/img/structure/B5671881.png)
![N'-[(2,3-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5671901.png)
![7-(2,1,3-benzoxadiazol-4-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5671907.png)
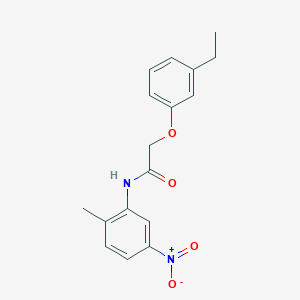
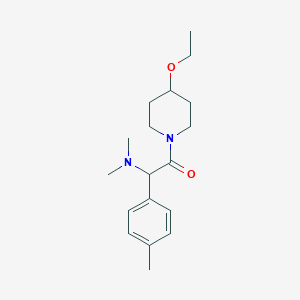
![2,3-dihydro-1,4-benzodioxin-6-yl[methyl(pyridin-2-ylmethyl)amino]acetic acid](/img/structure/B5671927.png)
![N-cyclopropyl-4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-3-carboxamide](/img/structure/B5671930.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2E)-3-phenylprop-2-enoyl]piperidine](/img/structure/B5671939.png)
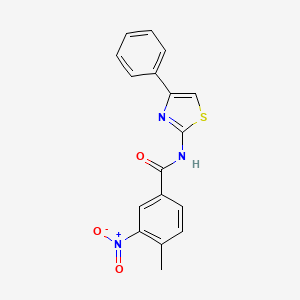
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5671961.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]-1,4-diazepan-6-ol](/img/structure/B5671969.png)
